molecular formula C11H15NO2 B167273 N-Benzylglycine ethyl ester CAS No. 6436-90-4

N-Benzylglycine ethyl ester

Cat. No.: B167273
CAS No.: 6436-90-4
M. Wt: 193.24 g/mol
InChI Key: ULOLIZHBYWAICY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-Benzylglycine ethyl ester is a complex compound with a molecular weight of 193.2423

Mode of Action

It’s known that the compound is used in solution phase peptide synthesis , suggesting it may interact with peptide or protein targets.

Biochemical Pathways

Given its use in peptide synthesis , it’s plausible that it may influence pathways involving peptide or protein synthesis or degradation.

Result of Action

Given its use in peptide synthesis , it may have effects on peptide or protein structures or functions.

Preparation Methods

Ethyl 2-(benzylamino)acetate can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Ethyl 2-(benzylamino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert ethyl 2-(benzylamino)acetate to amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups. Reagents like alkyl halides or acyl chlorides can be used to introduce new substituents.

    Hydrolysis: The ester group in ethyl 2-(benzylamino)acetate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(benzylamino)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(benzylamino)acetate can be compared with other similar compounds, such as:

Ethyl 2-(benzylamino)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(benzylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLIZHBYWAICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214578
Record name Ethyl N-(phenylmethyl)glycinate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name N-Benzylglycine ethyl ester
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CAS No.

6436-90-4
Record name N-Benzylglycine ethyl ester
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Record name Ethyl N-(phenylmethyl)glycinate
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Record name Ethyl N-(phenylmethyl)glycinate
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Record name Ethyl N-(phenylmethyl)glycinate
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Synthesis routes and methods I

Procedure details

To a solution of ethyl bromoacetate (2.22 mL, 20.0 mmol) in 1,4-dioxane (40 mL) is added N,N-diisopropylethylamine (7.0 mL, 40.0 mol) and benzylamine (3.3 mL, 30.0 mmol), and the mixture is heated at 90° C. for 3 h. The reaction mixture is cooled to RT, dichloromethane is added, and the solution is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is residue purified by chromatography on silica gel; elution with EtOAc:MeOH:heptane (35:5:60) gives 2.9 g of the product 421. 1H NMR (CDCl3) δ 7.4-7.3 (m, 6 H), 4.19 (q, 2 H), 3.80 (s, 2 H), 3.40 (s, 2 H), 1.25 (t, 3 H); MS: m/z 194 (M++1).
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2.22 mL
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7 mL
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3.3 mL
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of benzaldehyde (14.0 g, 0.132 mol) in absolute EtOH (500 mL) was added glycine ethyl ester hydrochloride (37.0 g, 0.256 mol), NaOAc (32.5 g, 0.396 mol) and sodium cyanoborohydride (9.8 g, 0.158 mol), and the resulting mixture heated to reflux. After 1 hr at reflux, the reaction was cooled and concentrated in vacuo. The residue was taken up into 1N NaOH and EtOAc. The layers were separated and the organic phase was washed with 1N NaOH, brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was taken up into EtOAc (150 mL) and treated with gaseous HCl. The resulting solid was collected, washed with Et2O and dried to provide 23.4 g of compound 701 as the HCl salt. ##STR80##
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14 g
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37 g
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32.5 g
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9.8 g
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500 mL
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Synthesis routes and methods IV

Procedure details

A solution of diisopropylethylamine (155 g, 1.2 mol) and benzylamine (96 g, 0.9 mol) was added dropwise to a solution of ethyl bromoacetate (100 g, 0.6 mol) in dioxane (1000 mL). The resulting suspension was heated at about 90° C. for about 5 hours, and then was cooled to ambient temperature. Standard extractive workup with ethyl acetate afforded the title product as a yellow oil (90 g; yield=80%). LC-MS: m/z=194 (M+H)+.
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155 g
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96 g
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylglycine ethyl ester
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Customer
Q & A

Q1: How can N-Benzylglycine ethyl ester be quantified in a laboratory setting?

A: A reliable method for quantifying this compound is ultraviolet spectrophotometry []. This method exhibits a linear relationship between absorbance and concentration within a specific range (0–54.82 μg/mL) []. The molar absorptivity for this compound is 6.8×103 L·mol−1·cm−1 []. This technique offers high sensitivity, accuracy, and precision, making it suitable for analyzing samples from various production processes.

Q2: What insights does computational chemistry provide into the thermal decomposition mechanism of this compound?

A: Theoretical calculations using density functional theory (DFT) methods like B3LYP and MPW1PW91 with different basis sets (6-31G, 6-31+G*) suggest that this compound decomposes in the gas phase via a concerted, non-synchronous six-membered cyclic transition state []. This molecular mechanism involves the simultaneous breaking and forming of bonds within the molecule []. Further analysis indicates that the rate-determining step is the polarization of the C(=O)O-C bond, leading to a partial positive charge on the carbon atom adjacent to the ester oxygen []. These computational insights complement experimental kinetic data and contribute to a deeper understanding of the compound's thermal stability and decomposition pathways.

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